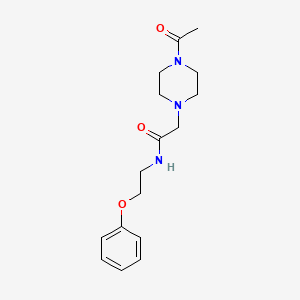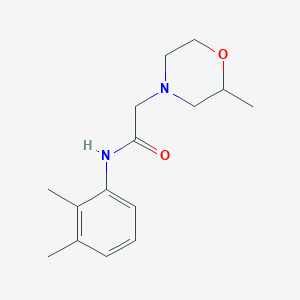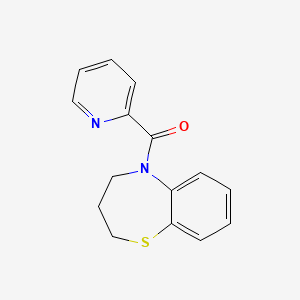
2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is also known as PHA-848125 and belongs to the class of piperazine derivatives.
Mechanism of Action
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide involves the inhibition of CDKs, which are enzymes that play a crucial role in the regulation of the cell cycle. By inhibiting CDKs, the compound can prevent the proliferation of cancer cells and induce cell death. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent anti-cancer activity in various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide in lab experiments is its potent inhibitory activity against CDKs. This makes it a promising candidate for the treatment of various types of cancer. Additionally, the compound has been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases. However, the compound has some limitations in lab experiments. It is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, the compound has been found to exhibit some toxicity in certain cell lines, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide. One direction is to further investigate its anti-cancer activity in different types of cancer cells. Another direction is to explore its potential as a treatment option for inflammatory diseases. Additionally, there is a need to develop more efficient methods for the administration of the compound in vivo, such as the use of nanotechnology-based delivery systems. Finally, more studies are needed to assess the safety and toxicity of the compound in vivo, which will be crucial for its eventual use in clinical settings.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its potent inhibitory activity against CDKs and anti-inflammatory properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions for the study of this compound are diverse and offer exciting opportunities for the development of new therapies.
Synthesis Methods
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide involves the reaction of 4-acetylpiperazine with 2-phenoxyethanol in the presence of acetic anhydride and triethylamine. The reaction occurs at room temperature and yields the desired compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from suitable solvents.
Scientific Research Applications
2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. This makes it a promising candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-14(20)19-10-8-18(9-11-19)13-16(21)17-7-12-22-15-5-3-2-4-6-15/h2-6H,7-13H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZVDQSUEKWNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)
![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)

![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)


![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)
